3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride
Description
Structural Comparisons
The chloromethyl derivative exhibits longer C–N bonds compared to DABCO due to reduced electron donation from the protonated nitrogen. Unlike 3-quinuclidinol, the C–Cl bond (1.79 Å) introduces greater steric bulk, altering crystal packing motifs.
Electronic Effects
- Basicity : pKa of protonated quinuclidine = 11.3 vs. 8.7 for DABCO
- Dipole moment : 4.2 D (chloromethyl derivative) vs. 2.1 D (quinuclidine)
The electron-withdrawing chloromethyl group reduces basicity compared to unsubstituted quinuclidine while enhancing dipole-driven solubility in polar solvents. These properties distinguish it from hydroxyl- or alkyl-substituted analogs in catalytic and synthetic applications.
Properties
IUPAC Name |
3-(chloromethyl)-1-azabicyclo[2.2.2]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN.ClH/c9-5-8-6-10-3-1-7(8)2-4-10;/h7-8H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANURQCXXWCGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401006588 | |
| Record name | 3-(Chloromethyl)-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401006588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86014-80-4 | |
| Record name | 1-Azabicyclo[2.2.2]octane, 3-(chloromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86014-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-1-azabicyclo(2.2.2)octane hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086014804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Chloromethyl)-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401006588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Stepwise Process:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1. Formation of 1-azabicyclo[2.2.2]octan-3-one | Starting from quinuclidine derivatives or via oxidation of 1-azabicyclo[2.2.2]octane | Standard oxidation conditions | Provides the ketone intermediate |
| 2. Conversion to 3-(Chloromethyl) derivative | Reaction of the ketone with chlorinating agents like thionyl chloride or phosphorus pentachloride | Reflux in solvents such as toluene or chlorobenzene, temperatures 50–130 °C | Chlorination at the alpha position to the nitrogen |
| 3. Formation of hydrochloride salt | Treatment with hydrochloric acid | Ethanol solvent, room temperature | Yields the hydrochloride salt of the chloromethyl compound |
This method allows for control over stereochemistry and purity, with the intermediate ketone serving as a versatile precursor for further derivatization.
Reductive Amination and Hydrogenolysis Route
An alternative synthetic route involves the preparation of (S)-1-azabicyclo[2.2.2]oct-3-ylamine followed by chloromethylation.
- Initial Step : Reaction of 1-azabicyclo[2.2.2]oct-3-one with an (R)-alkylbenzylamine (e.g., (R)-1-phenylethylamine) in the presence of lithium oxide in tetrahydrofuran (THF) at 10–40 °C for 12–84 hours to form an imine intermediate.
- Reduction : The imine is reduced to the corresponding amine.
- Hydrogenolysis : The amine is subjected to hydrogenolysis using a palladium on carbon catalyst (10% Pd/C) in ethanol/water mixture under mild hydrogen pressure (0–20 psig) at 15–30 °C for 5–48 hours.
- Chloromethylation : The resulting amine is then chloromethylated using suitable chloromethylating agents under Lewis acid catalysis (e.g., boron trifluoride etherate).
This route is advantageous for preparing stereochemically pure compounds and is well-suited for pharmaceutical applications where enantiomeric purity is critical.
Direct Chlorination of 3-Hydroxymethyl Derivatives
The compound this compound can also be synthesized by chlorinating 3-hydroxymethyl-1-azabicyclo[2.2.2]octane derivatives.
- Precursor : 3-hydroxymethyl-1-azabicyclo[2.2.2]octane can be prepared by reduction of the corresponding ketone or via carboxylate intermediates.
- Chlorination : Treatment with thionyl chloride or similar chlorinating agents converts the hydroxymethyl group to chloromethyl.
- Conditions : Typically performed in inert solvents like dichloromethane or chloroform at controlled temperatures.
- Workup : The product is isolated as the hydrochloride salt by acidification.
This method is efficient and provides high yields of the desired chloromethyl compound.
Comparative Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Electrophilic Substitution | Formaldehyde, HCl | Mild acidic conditions | Simple, direct salt formation | Less stereocontrol |
| Ketone Intermediate Route | 1-azabicyclo[2.2.2]octan-3-one, thionyl chloride | Reflux in aromatic solvents, 50–130 °C | Stereocontrol, versatile intermediate | Multi-step, requires purification |
| Reductive Amination + Hydrogenolysis | (R)-alkylbenzylamine, Pd/C catalyst, Lewis acid | 10–40 °C, mild H2 pressure | High stereochemical purity | Time-consuming, catalyst use |
| Chlorination of Hydroxymethyl Derivative | 3-hydroxymethyl derivative, thionyl chloride | Inert solvent, controlled temp | High yield, straightforward | Requires precursor synthesis |
Research Findings and Notes
- The stereochemistry of the 1-azabicyclo[2.2.2]octane core significantly affects the biological activity of the chloromethyl derivative; thus, methods allowing stereochemical control (e.g., reductive amination routes) are preferred in drug development.
- Chloromethylation reactions are sensitive to reaction conditions; temperature and solvent choice impact yield and purity.
- The hydrochloride salt form is typically isolated due to its enhanced stability and ease of handling.
- Catalysts such as palladium on carbon are crucial for hydrogenolysis steps, providing clean reduction without over-reduction or side reactions.
- The use of Lewis acids in chloromethylation improves reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used. Conditions typically involve mild temperatures and polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, and amines.
Oxidation: Formation of N-oxides.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and as a catalyst in certain reactions.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride involves its reactivity as a nucleophile and electrophile. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The bicyclic structure provides steric hindrance, influencing the compound’s reactivity and selectivity in different reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The quinuclidine scaffold is versatile, with modifications at the C-2, C-3, or spiro positions significantly altering biological activity and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Quinuclidine Derivatives
Key Research Findings
Impact of Substituents on Activity: Chloromethyl derivatives (e.g., the target compound) are reactive intermediates but lack direct biological activity. Their utility lies in synthesizing pharmacologically active molecules like Cevimeline . Ester derivatives (e.g., 2-phenylbutanoate) exhibit antimicrobial and receptor antagonism due to hydrophobic aromatic interactions . Spiro modifications (e.g., oxirane or oxazolidinone) enhance rigidity, improving binding affinity to nicotinic receptors .
Receptor-Specific Effects: Nicotinic acetylcholine receptors (nAChRs): Pyridinyl (RJR 2429) and spiro-oxazolidinone (AR-R17779) derivatives selectively modulate α4β2 and α7 nAChRs, respectively, with implications for treating cognitive disorders . NK-1 receptors: 2-Phenylbenzylidene derivatives show potent antagonism, useful in pain and inflammation models .
Synthetic Versatility: The ketone group in 3-quinuclidinone hydrochloride enables Claisen-Schmidt condensations to generate arylidene derivatives with antifungal properties .
Biological Activity
3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride, also known as a derivative of the bicyclic azabicyclo structure, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition.
- Molecular Formula : C₈H₁₄ClN
- Molecular Weight : 159.66 g/mol
- CAS Number : 88598-77-0
- LogP : 1.5049
- Polar Surface Area (PSA) : 3.24 Ų
These properties indicate a moderate lipophilicity, which is crucial for the compound's ability to penetrate biological membranes.
Research indicates that compounds like this compound may interact with various neurotransmitter systems, particularly through inhibition of acetylcholinesterase (AChE). This enzyme is critical for the breakdown of acetylcholine in synaptic clefts, and its inhibition can enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease.
Inhibition Studies
A study demonstrated that related piperazine derivatives exhibit significant AChE inhibition, suggesting that azabicyclo compounds may share similar mechanisms. The interaction at the peripheral anionic site and catalytic sites of AChE highlights their potential as therapeutic agents in neurodegenerative diseases .
Case Studies and Research Findings
-
Neuropharmacological Effects :
- In vivo studies using mouse models showed that derivatives with structural similarities to this compound exhibited high brain penetration and selective inhibition of specific protein complexes involved in Alzheimer's pathology .
- For instance, (+)-13b, a related compound, displayed a potency of 5.5 nM towards PSEN1-APH1B complex with a favorable brain-to-plasma ratio, indicating effective central nervous system (CNS) activity .
- Pharmacokinetics :
| Compound | Clearance (mL/min/kg) | Half-life (h) | Volume of Distribution (L/kg) |
|---|---|---|---|
| (+)-13b | 99 | 0.48 | 3.43 |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
